Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride)

Stable isotope dilution LC-MS/MS quantification Dicarboxylic acylcarnitine analysis

Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) is a stable isotope-labeled analog of the endogenous dicarboxylic acylcarnitine hexadecanedioylcarnitine (C16-DC), carrying a +3 Da mass shift from three deuterium atoms substituted on the trimethylammonium group of the L-carnitine moiety. It belongs to the O-acyl-L-carnitine class, specifically an O-(15-carboxypentadecanoyl)carnitine derivative, with a molecular formula of C₂₃H₄₁D₃ClNO₆ and a molecular weight of 469.07 g/mol.

Molecular Formula C23H44ClNO6
Molecular Weight 469.1 g/mol
Cat. No. B12417912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecanedioic acid mono-L-carnitine ester-d3 (chloride)
Molecular FormulaC23H44ClNO6
Molecular Weight469.1 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCCCCCCCCCCCC(=O)O.[Cl-]
InChIInChI=1S/C23H43NO6.ClH/c1-24(2,3)19-20(18-22(27)28)30-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-21(25)26;/h20H,4-19H2,1-3H3,(H-,25,26,27,28);1H/t20-;/m1./s1/i1D3;
InChIKeyGCMIHXHYEJPBFB-PDGROXBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecanedioic Acid Mono-L-carnitine Ester-d3 (chloride) – A Deuterated Dicarboxylic Acylcarnitine Internal Standard for Quantitative LC-MS/MS


Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) is a stable isotope-labeled analog of the endogenous dicarboxylic acylcarnitine hexadecanedioylcarnitine (C16-DC), carrying a +3 Da mass shift from three deuterium atoms substituted on the trimethylammonium group of the L-carnitine moiety [1]. It belongs to the O-acyl-L-carnitine class, specifically an O-(15-carboxypentadecanoyl)carnitine derivative, with a molecular formula of C₂₃H₄₁D₃ClNO₆ and a molecular weight of 469.07 g/mol . The compound is synthesized as the chloride salt and is intended exclusively for use as an internal standard in electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the accurate quantification of C16-DC in biological matrices such as plasma, urine, and dried blood spots [2]. Its primary application domain is the diagnosis and monitoring of inherited metabolic disorders, particularly peroxisome biogenesis disorders (PBD), where C16-DC serves as a characteristic biomarker [3].

Why Hexadecanedioic Acid Mono-L-carnitine Ester-d3 (chloride) Cannot Be Replaced by Generic Acylcarnitine Internal Standards


Dicarboxylic acylcarnitines exhibit fundamentally different chromatographic retention, ionization efficiency, and fragmentation behavior compared to their monocarboxylic counterparts. Johnson (2004) demonstrated that when dicarboxylic acylcarnitines are quantified using a labeled monocarboxylic acylcarnitine with the nearest nominal mass as a surrogate internal standard—a common practice driven by the historical lack of commercially available dicarboxylic standards—the result is systematically poor accuracy and precision [1]. This is because the dicarboxylic analytes possess an additional free carboxyl group that alters their ESI response and matrix effects relative to monocarboxylic internal standards. Furthermore, the d3 labeling on the carnitine N-methyl group specifically provides a +3 Da shift without altering the physicochemical properties that govern co-elution with the unlabeled C16-DC analyte, a requirement for robust isotope dilution mass spectrometry [2]. Alternative deuterated compounds—such as hexadecanedioic acid-d28 (which lacks the carnitine moiety entirely) or palmitoyl-L-carnitine-d3 (a monocarboxylic C16:0-carnitine)—fail on both structural matching and chromatographic co-elution criteria, rendering them unsuitable for accurate C16-DC quantification in complex biological matrices [3].

Quantitative Differentiation Evidence for Hexadecanedioic Acid Mono-L-carnitine Ester-d3 (chloride) vs. Closest Comparators


+3 Da Isotopic Mass Shift Enables Matched Internal Standard Quantification vs. Unlabeled C16-DC Using Surrogate Monocarboxylic IS

The d3-labeled compound provides a +3.02 Da mass shift relative to the unlabeled hexadecanedioic acid mono-L-carnitine ester (free base MW 429.59 Da; chloride salt MW 466.05 Da), with the deuterated chloride salt exhibiting a molecular weight of 469.07 Da . This mass difference places the labeled internal standard three m/z units above the endogenous analyte in the precursor ion scan (e.g., m/z 433.3 vs. 430.3 for the [M]⁺ ion), outside the natural isotopic envelope and free from cross-talk. In contrast, the conventional practice of using palmitoyl-L-carnitine-d3 (a monocarboxylic C16:0-carnitine-d3, MW ~345.5 for the free base) as a surrogate internal standard for C16-DC quantification introduces systematic error because the monocarboxylic IS does not match the ESI ionization efficiency, fragmentation pattern (product ion of m/z 85), or matrix effect profile of the dicarboxylic analyte [1].

Stable isotope dilution LC-MS/MS quantification Dicarboxylic acylcarnitine analysis

Site-Specific N-Methyl-d3 Labeling vs. Alternative Deuteration Patterns (d6, d9) for Chromatographic Co-Elution Fidelity

The d3 label in Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) is located exclusively on the three N-methyl groups of the carnitine quaternary ammonium moiety (N,N,N-trimethyl-d3), as confirmed by the chemical synonyms (R)-3-Carboxy-2-[(15-carboxy-1-oxopentadecyl)oxy]-N,N,N-trimethyl-d3-1-propanaminium Chloride [1]. Johnson (2004) prepared stable isotope-labeled analogs containing 3, 6, or 9 deuterium atoms for dicarboxylic acylcarnitines [2]. The d3 variant is the minimal practical deuteration for MS differentiation while the d6 and d9 variants (using (methyl-d9)-carnitine) exhibit progressively greater chromatographic isotope effects due to the higher deuterium content weakening C–H vs. C–²H hydrophobic interactions with reverse-phase stationary phases. This can cause partial resolution of the internal standard from the analyte, violating the fundamental assumption of identical matrix effects in isotope dilution MS. The d3 variant provides optimal balance between sufficient mass separation and minimal chromatographic deuterium isotope effect.

Deuterium isotope effect Chromatographic resolution Internal standard synthesis

Dicarboxylic Acylcarnitine-Specific Internal Standard Eliminates Systematic Quantification Error vs. Monocarboxylic Acylcarnitine-d3 IS

Johnson (2004) explicitly stated that dicarboxylic acylcarnitines—including hexadecanedioylcarnitine (C16-DC)—are 'measured relative to the labeled monocarboxylic acylcarnitine with the closest mass' due to 'the lack of commercially available dicarboxylic acylcarnitines and isotope labeled analogs,' which 'results in poor accuracy and precision in the measurement of dicarboxylic acylcarnitines, especially glutarylcarnitine, which are typically found at lower concentrations than most monocarboxylic acylcarnitines' [1]. Gijavanekar et al. (2023) confirmed that for C18:1-DC, C18-DC, C20-DC, and C22-DC species, 'pure reference material was not commercially available' and C16-DC (hexadecanedioic acid mono-L-carnitine ester) was used as 'the most chemically similar compound for which calibration material was available' as a surrogate calibrator [2]. This means the d3-labeled C16-DC internal standard is the only available matched isotope-labeled internal standard for the entire panel of long-chain dicarboxylic acylcarnitine biomarkers.

Isotope dilution mass spectrometry Acylcarnitine quantification accuracy Clinical metabolomics

Diagnostic Ratio Differentiation: C16-DC/C16-Carnitine Ratio of 1.5 in PBD vs. 0.23 in Mitochondrial Defects—Accurate Measurement Requires Matched IS

Rizzo et al. (2003) established that the ratio between hexadecanedioyl-carnitine (C16-DC) and hexadecanoyl-carnitine (C16:0-carnitine) is a critical differential diagnostic parameter: the median ratio in plasma was 1.5 in patients with peroxisome biogenesis disorders (PBD) versus 0.23 in patients with mitochondrial long-chain fatty acid oxidation defects, and 0.12 versus 0.02 in blood spots, respectively [1]. This 6.5-fold difference in plasma and 6-fold difference in blood provides clear discrimination between peroxisomal and mitochondrial etiology. Gijavanekar et al. (2023) independently validated these findings in a larger cohort (n = 598), demonstrating that C16-DC was significantly elevated in PBD patients, with reference intervals for C16-DC established at 0–0.193 μM in unaffected individuals [2]. Accurate determination of this ratio requires a matched deuterated internal standard for C16-DC to avoid differential matrix effects between the dicarboxylic and monocarboxylic channels; using a monocarboxylic IS for the dicarboxylic analyte would introduce proportional bias that could shift the ratio across diagnostic decision thresholds.

Peroxisome biogenesis disorders Differential diagnosis Acylcarnitine ratio biomarker

Purity Specification: ≥95% for d3-Chloride Salt vs. ≥90% for Unlabeled Chloride Commercial Standard

The d3-labeled chloride salt is supplied with a certified purity of ≥95% (HPLC) according to the manufacturer's certificate of analysis [1]. The unlabeled hexadecanedioic acid mono-L-carnitine ester chloride, as commercially available from major reagent suppliers, is typically specified at ≥90% purity . The 5-percentage-point purity differential is consequential for isotope dilution MS applications: impurities in the internal standard that co-elute or contribute to the analyte channel can produce positive bias in calculated concentrations. The higher purity specification of the d3 material reduces the impurity-correction burden during method validation and supports compliance with regulatory bioanalytical guidelines (e.g., FDA BMV guidance) that require demonstration of internal standard purity and absence of interference at the analyte retention time.

Analytical standard purity Method validation Quality assurance

High-Impact Application Scenarios for Hexadecanedioic Acid Mono-L-carnitine Ester-d3 (chloride) in Clinical Diagnostics and Metabolomics Research


Neonatal Screening and Differential Diagnosis of Peroxisome Biogenesis Disorders (PBD)

The d3 internal standard enables accurate quantification of C16-DC in dried blood spots and plasma from newborns suspected of having PBD. Rizzo et al. (2003) demonstrated that elevated C16-DC and C18-DC, with a high dicarboxylyl/monocarboxylyl-carnitine ratio (C16-DC/C16 ratio = 1.5 in plasma vs. 0.23 in mitochondrial defects), is characteristic of PBD and can be detected in neonatal screening blood spots [1]. Gijavanekar et al. (2023) validated that C16-DC serves as the sole commercially available calibrator for multiple dicarboxylic acylcarnitine species, making the d3 IS indispensable for laboratories establishing a validated PBD screening panel [2].

Clinical Metabolomics Method Development and Validation for Expanded Acylcarnitine Profiling

Clinical laboratories performing expanded acylcarnitine analysis (e.g., Test 4000 panels that resolve isomeric and dicarboxylic species) require stable isotope-labeled internal standards for each analyte class to meet CLSI C62-A and ISO 15189 validation criteria. The d3-chloride salt, with ≥95% purity [3], provides a matched IS for C16-DC that eliminates the 'poor accuracy and precision' associated with monocarboxylic surrogate IS approaches documented by Johnson (2004) [4]. It also serves as a surrogate calibrator for C18:1-DC, C18-DC, C20-DC, and C22-DC when pure reference materials for those analytes remain unavailable [2].

Hepatocellular Carcinoma (HCC) and Liver Cirrhosis Biomarker Studies

A 2023 targeted metabolomics study demonstrated that hexadecanedioylcarnitine (C16-DC), alongside suberylcarnitine (C8-DC), holds diagnostic value for distinguishing hepatitis B virus-related hepatocellular carcinoma (HCC) from liver cirrhosis (LC) [5]. Gijavanekar et al. (2023) also identified that substantial C16-DC elevations (up to 2.34 μM) can occur in non-PBD patients with liver dysfunction, representing an important novel biomarker association [2]. The d3-labeled IS is essential for accurate absolute quantification in these studies to ensure that observed differences between disease groups reflect true biological variation rather than analytical bias.

Peroxisomal β-Oxidation Research Using Stable Isotope Tracing

In mechanistic studies of peroxisomal fatty acid β-oxidation, [U-¹⁴C]hexadecanedionoyl-mono-CoA is oxidized at only 8% of the rate of [U-¹⁴C]hexadecanoyl-CoA in skeletal muscle mitochondria [6]. The d3-labeled C16-DC internal standard, when paired with the unlabeled C16-DC calibrator, enables LC-MS/MS-based tracking of dicarboxylic acylcarnitine production rates in cell-based peroxisomal oxidation assays, including HEK-293 knockout/rescue models where peroxisomal C10-carnitine production is measured as a functional readout [7]. The matched IS ensures that low-abundance dicarboxylic intermediates are quantified without the systematic error that would arise from monocarboxylic IS calibration.

Quote Request

Request a Quote for Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.